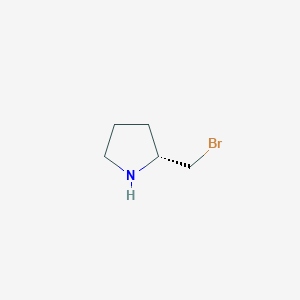
(2R)-2-(bromomethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(bromomethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (2R) configuration indicates that the compound is the enantiomer with the R-configuration at the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(bromomethyl)pyrrolidine typically involves the bromination of (2R)-2-methylpyrrolidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(bromomethyl)pyrrolidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrrolidine derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and alkoxy derivatives of pyrrolidine.
Oxidation: Products include pyrrolidine-2-carboxylic acid or pyrrolidinone derivatives.
Reduction: The major product is (2R)-2-methylpyrrolidine.
Applications De Recherche Scientifique
(2R)-2-(bromomethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-(bromomethyl)pyrrolidine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(bromomethyl)pyrrolidine: The enantiomer of (2R)-2-(bromomethyl)pyrrolidine with the S-configuration.
(2R)-2-(chloromethyl)pyrrolidine: A similar compound with a chlorine atom instead of bromine.
(2R)-2-(iodomethyl)pyrrolidine: A similar compound with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to its specific stereochemistry and reactivity. The bromine atom provides a good leaving group for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the (2R) configuration can impart specific chiral properties to the final products, which is valuable in the development of chiral drugs and catalysts.
Propriétés
Formule moléculaire |
C5H10BrN |
|---|---|
Poids moléculaire |
164.04 g/mol |
Nom IUPAC |
(2R)-2-(bromomethyl)pyrrolidine |
InChI |
InChI=1S/C5H10BrN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m1/s1 |
Clé InChI |
KMIDALMOELWSMC-RXMQYKEDSA-N |
SMILES isomérique |
C1C[C@@H](NC1)CBr |
SMILES canonique |
C1CC(NC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



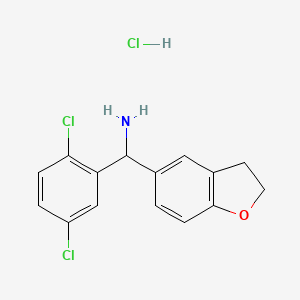
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
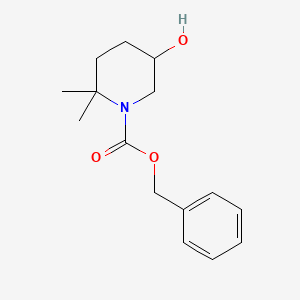
![N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)
![(2E)-N-[4-(piperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide dihydrochloride](/img/structure/B13496922.png)
![tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B13496923.png)
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)
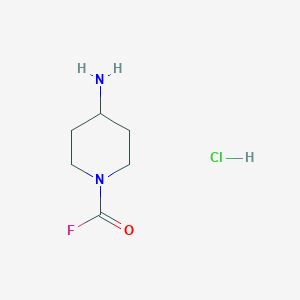
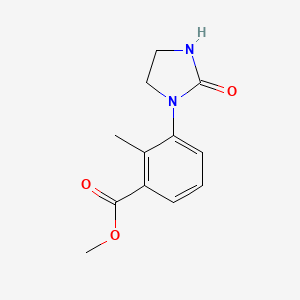

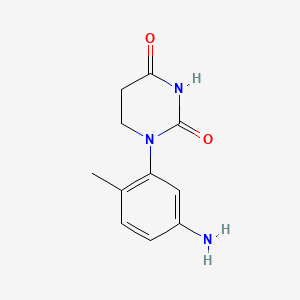
![3-[(Prop-2-yn-1-yl)amino]propan-1-ol](/img/structure/B13496958.png)
![7-Bromo-2,3-dihydro-pyrido[3,4-b][1,4]oxazine-1-carboxylic acid benzyl ester](/img/structure/B13496959.png)
